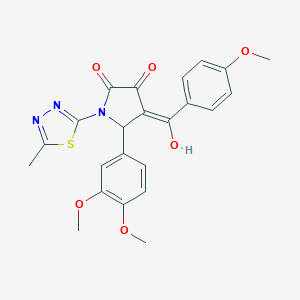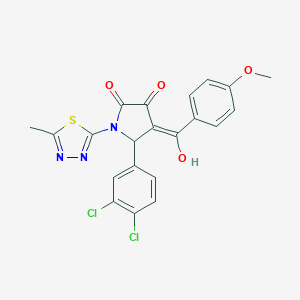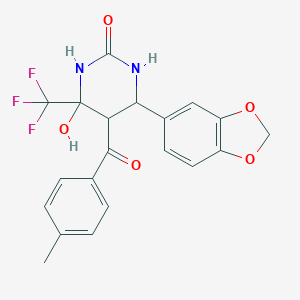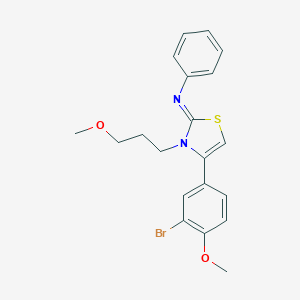![molecular formula C10H15N3O5S B257730 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate CAS No. 6145-45-5](/img/structure/B257730.png)
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a novel chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is a member of the class of prodrugs that are designed to release active compounds upon activation in vivo.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is not fully understood. However, it is believed to act by inhibiting the activity of key enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and physiological effects:
Several studies have shown that 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate exhibits significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the degradation of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its relatively complex synthesis method and the lack of a clear understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate. One area of focus is the development of new synthetic methods that are more efficient and scalable. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective therapies. In addition, further studies are needed to evaluate the compound's potential as a building block for the synthesis of novel materials.
Synthesemethoden
The synthesis of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves a multistep process that starts with the reaction of ethyl acrylate with 2-ethoxyethanol in the presence of a base catalyst to form the corresponding ester. This ester is then reacted with thiosemicarbazide to yield the intermediate thiosemicarbazone, which is subsequently cyclized with triethylorthoformate to form the triazinone ring. The final step involves the reaction of the triazinone with ethyl chloroformate to form the prodrug.
Wissenschaftliche Forschungsanwendungen
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In biochemistry, it has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In materials science, it has been used as a building block for the synthesis of novel polymeric materials.
Eigenschaften
CAS-Nummer |
6145-45-5 |
|---|---|
Produktname |
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
Molekularformel |
C10H15N3O5S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C10H15N3O5S/c1-2-17-4-5-18-7(14)3-6-19-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16) |
InChI-Schlüssel |
UDWPTBDOXGYQSQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)CCSC1=NNC(=O)NC1=O |
Kanonische SMILES |
CCOCCOC(=O)CCSC1=NNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)



![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)



![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)